molecular formula C9H13ClN2O3 B13577323 Methyl2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylatehydrochloride

Methyl2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylatehydrochloride

Cat. No.: B13577323
M. Wt: 232.66 g/mol
InChI Key: YZNHBUCOYQEERX-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both azetidine and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride typically involves the formation of the azetidine and oxazole rings through various organic reactions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and oxazole rings are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is unique due to the presence of both azetidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-5-7(9(12)13-2)11-8(14-5)6-3-10-4-6;/h6,10H,3-4H2,1-2H3;1H

InChI Key

YZNHBUCOYQEERX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CNC2)C(=O)OC.Cl

Origin of Product

United States

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